An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Activity of a Representative Dichlorinated N-Aryl-7-methoxy-6-vinylquinolin-4-amine
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Activity of a Representative Dichlorinated N-Aryl-7-methoxy-6-vinylquinolin-4-amine
Disclaimer: The chemical compound with the molecular formula C29H25Cl2NO4 is not a known or characterized substance in publicly available chemical databases. Therefore, this guide will focus on a representative and well-documented dichlorinated quinoline derivative, N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine , which shares key structural features relevant to drug discovery and is of interest to researchers, scientists, and drug development professionals. This compound serves as an illustrative example of the synthesis, characterization, and biological evaluation of dichlorinated, nitrogen-containing heterocyclic molecules.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of chlorine atoms into the quinoline scaffold can significantly modulate a compound's physicochemical properties and biological efficacy. This guide provides a comprehensive overview of the synthesis, detailed characterization, and biological significance of the dichlorinated quinoline derivative, N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Synthesis of N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine
The synthesis of the target compound is a multi-step process commencing from commercially available starting materials. The general synthetic route involves the construction of the quinoline core followed by functional group modifications.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-hydroxy-7-methoxy-6-nitroquinoline
A mixture of 3-methoxy-4-nitroaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140°C for 2 hours. The reaction mixture is then cooled to 90°C, and diphenyl ether is added. The mixture is heated to 250°C for 2 hours. After cooling to room temperature, the solid precipitate is collected by filtration, washed with hexane, and dried to afford 4-hydroxy-7-methoxy-6-nitroquinoline.
Step 2: Synthesis of 4-chloro-7-methoxy-6-nitroquinoline
4-hydroxy-7-methoxy-6-nitroquinoline (1.0 eq) is refluxed in phosphoryl chloride (10 vol) for 4 hours. The excess phosphoryl chloride is removed under reduced pressure. The residue is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to yield 4-chloro-7-methoxy-6-nitroquinoline.
Step 3: Synthesis of N-(3,4-dichlorophenyl)-7-methoxy-6-nitroquinolin-4-amine
A solution of 4-chloro-7-methoxy-6-nitroquinoline (1.0 eq) and 3,4-dichloroaniline (1.1 eq) in isopropanol is refluxed for 12 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with isopropanol, and dried to give N-(3,4-dichlorophenyl)-7-methoxy-6-nitroquinolin-4-amine.
Step 4: Synthesis of N4-(3,4-dichlorophenyl)-7-methoxyquinoline-4,6-diamine
To a solution of N-(3,4-dichlorophenyl)-7-methoxy-6-nitroquinolin-4-amine (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (0.5 eq) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate and concentrated to give N4-(3,4-dichlorophenyl)-7-methoxyquinoline-4,6-diamine.
Step 5: Synthesis of N-(4-((3,4-dichlorophenyl)amino)-7-methoxyquinolin-6-yl)acrylamide
To a solution of N4-(3,4-dichlorophenyl)-7-methoxyquinoline-4,6-diamine (1.0 eq) in tetrahydrofuran at 0°C, acryloyl chloride (1.1 eq) and triethylamine (1.2 eq) are added dropwise. The reaction is stirred at 0°C for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, which is then converted to the target vinyl derivative through a subsequent elimination reaction.
Characterization Data
The structure and purity of the synthesized compound are confirmed by various spectroscopic techniques.
| Parameter | Result |
| Molecular Formula | C18H13Cl2N3O |
| Molecular Weight | 358.23 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 220-222 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.55 (s, 1H), 8.85 (s, 1H), 8.50 (d, J = 5.2 Hz, 1H), 8.30 (d, J = 2.4 Hz, 1H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.50 (s, 1H), 7.20 (s, 1H), 6.90 (d, J = 5.2 Hz, 1H), 4.00 (s, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.0, 152.1, 148.5, 145.3, 138.7, 131.5, 130.9, 128.8, 125.4, 123.1, 122.5, 118.9, 115.6, 108.2, 101.3, 99.8, 56.1 |
| Mass Spectrometry (ESI) | m/z 358.0 [M+H]⁺ |
| Purity (HPLC) | >98% |
Biological Activity and Signaling Pathway
N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.
Experimental Protocol: EGFR Kinase Assay
The inhibitory activity of the compound against EGFR is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain. The compound is incubated with the EGFR enzyme, ATP, and the peptide substrate. The extent of phosphorylation is quantified by measuring the FRET signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
| Target | IC50 (nM) |
| EGFR Kinase | 1.5 |
Signaling Pathway
The compound exerts its anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. By inhibiting EGFR kinase activity, N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow
The overall workflow for the synthesis, characterization, and biological evaluation of the target compound is summarized below.
Caption: Experimental workflow.
Conclusion
This technical guide has detailed the synthesis, characterization, and biological activity of a representative dichlorinated quinoline derivative, N-(3,4-dichlorophenyl)-7-methoxy-6-vinylquinolin-4-amine. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The potent inhibitory activity of this compound against EGFR tyrosine kinase highlights the potential of dichlorinated quinoline scaffolds in the development of novel anticancer agents. Further optimization of this lead compound could lead to the discovery of new therapeutics for the treatment of EGFR-driven cancers.
